
Tributyrin
Overview
Description
Tributyrin (TB) is a triglyceride composed of three butyrate molecules esterified to a glycerol backbone. Upon hydrolysis in the small intestine, it releases butyrate, a short-chain fatty acid (SCFA) with well-documented roles in gut health, lipid metabolism, and cellular differentiation . This compound is widely used in animal feed to enhance growth performance, nutrient absorption, and disease resistance in livestock and aquaculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributyrin can be synthesized through the esterification of glycerol with butyric acid. The reaction typically involves heating glycerol and butyric acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous removal of water and excess butyric acid to achieve the desired product quality. The final product is purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Tributyrin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed by lipases or under acidic or basic conditions to yield glycerol and butyric acid.
Oxidation: this compound can be oxidized to produce butyric acid and other oxidation products.
Reduction: Although less common, this compound can undergo reduction reactions under specific conditions.
Major Products Formed:
Hydrolysis: Glycerol and butyric acid.
Oxidation: Butyric acid and other oxidation products.
Scientific Research Applications
Nutritional Applications
Aquaculture
Tributyrin has been recognized for its role in enhancing the growth and health of aquatic species. Research indicates that it can ameliorate the negative effects of plant-derived ingredients in aquaculture diets. Studies have shown that this compound supplementation can improve growth performance and feed efficiency in fish and crustaceans, particularly in carnivorous species. The physiological benefits include enhanced nutrient absorption and gut health, which are critical for the sustainability of aquaculture practices .
Livestock Nutrition
In livestock, this compound has demonstrated significant effects on growth performance and nutrient digestibility. For instance, a study involving weaned pigs showed that dietary supplementation with this compound led to improved average daily gain (ADG) and feed intake. The mechanisms behind these improvements may involve the modulation of gut microbiota and enhanced appetite regulation .
Application Area | Species | Key Findings |
---|---|---|
Aquaculture | Fish, Crustaceans | Improved growth, nutrient absorption |
Livestock | Pigs | Enhanced ADG, feed intake |
Medical Applications
Anti-Inflammatory Effects
This compound exhibits promising anti-inflammatory properties. A study demonstrated that oral administration of this compound in rats reduced lipopolysaccharide (LPS)-induced oxidative stress and inflammatory markers in the liver. Specifically, it attenuated the production of leukotriene B4, a pro-inflammatory mediator, suggesting a protective role against endotoxemia-associated liver damage .
Gut Health and Microbiota Modulation
This compound is recognized for its ability to repair intestinal barriers and alleviate gut dysbiosis. It promotes the growth of beneficial gut bacteria while suppressing pathogenic strains. This action not only improves gut health but also enhances overall metabolic functions .
Medical Application | Mechanism | Key Findings |
---|---|---|
Anti-Inflammatory | Reduces oxidative stress | Decreased inflammatory markers |
Gut Health | Modulates microbiota | Improved gut barrier function |
Case Studies
- Aquaculture Study : A review highlighted this compound's effectiveness in fish diets, where its inclusion resulted in significant improvements in growth rates and feed conversion ratios across various species .
- Liver Protection Study : In a controlled trial with rats, this compound administration was shown to significantly lower levels of pro-inflammatory eicosanoids following LPS exposure, indicating its potential as a therapeutic agent for liver-related conditions .
- Pigs Growth Performance Study : Research involving weaned pigs indicated that this compound supplementation at 0.75 g/kg improved ADG by enhancing appetite and nutrient digestibility, showcasing its practical application in livestock management .
Mechanism of Action
Tributyrin exerts its effects primarily through the release of butyric acid upon hydrolysis. Butyric acid is a short-chain fatty acid that serves as an energy source for colonocytes and plays a crucial role in maintaining gut health. It enhances the integrity of the gut barrier, reduces inflammation, and modulates the immune response. This compound also influences gene expression by inhibiting histone deacetylases, leading to histone hyperacetylation and modulation of gene transcription.
Comparison with Similar Compounds
Tributyrin is often compared to other butyrate precursors (e.g., sodium butyrate, monobutyrin) and SCFA derivatives (e.g., sodium propionate). Key distinctions include bioavailability, metabolic pathways, and functional efficacy.
This compound vs. Sodium Butyrate
Key Findings :
- In broilers, TB increased HDL-C by 18% and reduced hepatic lipase activity by 25% compared to sodium butyrate .
- Coated sodium butyrate showed 7–12% lower feed efficiency than TB in poultry trials .
This compound vs. Butyric Acid
Key Findings :
- This compound’s triglyceride structure prolongs butyrate delivery, achieving plasma concentrations 2–3× higher than equimolar butyrate .
This compound vs. Sodium Propionate
This compound vs. Monobutyrin and Butyramide
Key Findings :
- This compound’s triple esterification enhances cellular uptake and sustained activity compared to monoester derivatives .
Biological Activity
Tributyrin, a triglyceride of butyric acid, has garnered attention for its diverse biological activities, particularly in the fields of cancer research, gut health, and metabolic regulation. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on different biological systems, and potential therapeutic applications.
This compound exerts its biological effects primarily through the release of butyric acid upon hydrolysis. Butyric acid is known for its role as a histone deacetylase (HDAC) inhibitor, which influences gene expression by modifying chromatin structure. This mechanism is crucial in cancer biology, where this compound has demonstrated significant anti-cancer properties.
Key Mechanisms:
- Apoptosis Induction : this compound enhances apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins and promoting the accumulation of p53 in the nucleus, which is essential for cell cycle regulation and apoptosis .
- Anti-inflammatory Effects : It modulates inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines like IL-10 .
- Gut Health Improvement : this compound promotes gut health by enhancing intestinal barrier function and modulating gut microbiota composition, leading to improved nutrient absorption and overall gut integrity .
Case Studies
Several studies have investigated the effects of this compound across different biological contexts:
- Hepatocarcinogenesis :
- Growth Performance in Livestock :
- Fish Health :
Summary of Key Findings
Q & A
Basic Research Questions
Q. What experimental models are most effective for evaluating Tributyrin’s anti-tumor activity, and what endpoints should be prioritized?
- Methodological Answer: Preclinical studies often use androgen-sensitive (e.g., LNCaP) and androgen-resistant (e.g., PC-3) human prostate cancer cell lines to assess this compound’s anti-proliferative effects. Key endpoints include apoptosis measurement (via TUNEL assays or caspase-3 activation), cell cycle arrest (using flow cytometry), and differentiation markers (e.g., β-galactosidase activity). In vivo models, such as xenograft mice, should track tumor volume reduction and histopathological changes .
Q. How can researchers optimize this compound’s bioavailability in oral administration studies?
- Methodological Answer: Encapsulation with cyclodextrins (e.g., β-cyclodextrin) via enzymatic synthesis improves solubility and controlled release. Techniques like HPLC and dynamic light scattering validate encapsulation efficiency, while in vivo bioavailability is assessed through plasma butyrate levels over time using gas chromatography-mass spectrometry (GC-MS) .
Q. What are standardized protocols for assessing this compound’s impact on intestinal barrier function?
- Methodological Answer: Use Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) and paracellular permeability (e.g., FITC-dextran flux). In animal models, evaluate occludin and zonula occludens-1 (ZO-1) expression via immunohistochemistry and quantify serum endotoxin levels to confirm gut barrier integrity .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s synergism with other compounds (e.g., antioxidants) be resolved?
- Methodological Answer: Contradictions arise from divergent mechanisms, such as antioxidants counteracting this compound-DHA synergy by neutralizing reactive oxygen species (ROS). To address this, use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in co-treatment experiments and transcriptomic profiling (RNA-seq) to identify pathway crosstalk. Dose-response matrices and isobolographic analysis can quantify synergistic vs. antagonistic interactions .
Q. What molecular mechanisms underlie this compound’s epigenetic modulation in cancer models?
- Methodological Answer: this compound inhibits histone deacetylases (HDACs), increasing histone H3K9 acetylation. Chromatin immunoprecipitation (ChIP-seq) and Western blotting for acetylated histones are critical. Pair these with functional assays (e.g., siRNA knockdown of HDAC isoforms) to validate specificity. In colon carcinogenesis models, measure DNA damage via comet assays and 8-OHdG ELISA .
Q. How can researchers design robust pharmacokinetic/pharmacodynamic (PK/PD) models for this compound in metabolic studies?
- Methodological Answer: Use stable isotope-labeled this compound (e.g., ¹³C-Tributyrin) to track systemic absorption and tissue distribution via LC-MS/MS. PD endpoints include insulin sensitivity (hyperinsulinemic-euglycemic clamp) and hepatic gluconeogenic enzyme activity (PEPCK, G6Pase). Mechanistic PK/PD models should integrate butyrate release kinetics and receptor binding (e.g., GPR109A) .
Q. What methodologies are effective for resolving this compound’s dual role in oxidative stress pathways?
- Methodological Answer: this compound may reduce oxidative stress in renal crystal models but require ROS for apoptosis in cancer. Employ tissue-specific redox profiling (e.g., glutathione assays, SOD activity) and single-cell RNA sequencing to dissect context-dependent effects. In renal studies, combine mRNA-seq with metabolomics (e.g., urinary oxalate via HPLC) to map Nrf2/ARE pathway activation .
Q. Data Analysis & Validation
Q. How should researchers address variability in this compound’s efficacy across different disease models?
- Methodological Answer: Use meta-analysis frameworks to aggregate data from heterogenous models (e.g., cancer vs. metabolic studies). Stratify results by delivery method (free vs. encapsulated), dosage, and model type. Sensitivity analysis can identify confounding variables, such as gut microbiota composition (assessed via 16S rRNA sequencing) .
Q. What statistical approaches are recommended for analyzing this compound’s time-dependent effects in longitudinal studies?
- Methodological Answer: Mixed-effects models account for repeated measures (e.g., tumor growth or metabolic parameters). Survival analysis (Kaplan-Meier curves with log-rank tests) is suitable for apoptosis-driven tumor regression. For microbiome-linked outcomes, apply multivariate methods like PERMANOVA to beta-diversity metrics .
Q. Experimental Design Considerations
Q. How can researchers mitigate the lack of long-term toxicity data in this compound studies?
- Methodological Answer: Conduct chronic toxicity assays in rodents, monitoring organ histopathology (liver, kidney) and serum biomarkers (ALT, creatinine) over 6–12 months. Compare results to acute toxicity data (LD50 studies). For clinical relevance, integrate in vitro genotoxicity assays (Ames test, micronucleus assay) .
Q. What controls are essential when studying this compound’s interaction with dietary components (e.g., inulin)?
- Methodological Answer: Include dietary control groups (e.g., high-oxalate vs. standard diets) and fecal butyrate quantification (GC-MS) to confirm this compound’s activity independent of microbiota. Use germ-free models to isolate direct effects. For combination studies, factorial designs (2x2 matrices) clarify additive vs. interactive outcomes .
Properties
IUPAC Name |
2,3-di(butanoyloxy)propyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXTWWCETRIEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052267 | |
Record name | Glycerol tributyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless oily liquid | |
Record name | Glycerol tributanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Tributyrin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
307 °C | |
Record name | TRIBUTYRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
356 °F; 180 °C (Open cup) | |
Record name | TRIBUTYRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ACETONE, BENZENE, Very soluble in alcohol and ether, In water, 133 mg/L at 37 °C, 0.133 mg/mL at 37 °C, insoluble in water; soluble in organic solvents, oils, miscible (in ethanol) | |
Record name | TRIBUTYRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glycerol tributanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Tributyrin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.032 at 20 °C, 1.034-1.037 | |
Record name | TRIBUTYRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tributyrin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.3X10-3 mm Hg at 25 °C /Estimated/ | |
Record name | TRIBUTYRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS, Oily liquid | |
CAS No. |
60-01-5 | |
Record name | Tributyrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60-01-5 | |
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Record name | Tributyrin | |
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Record name | Tributyrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12709 | |
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Record name | TRIBUTYRIN | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=661583 | |
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Record name | Butanoic acid, 1,2,3-propanetriyl ester | |
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Record name | Glycerol tributyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052267 | |
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Record name | Glycerol tributyrate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.410 | |
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Record name | TRIBUTYRIN | |
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Record name | TRIBUTYRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glycerol tributanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-75 °C | |
Record name | TRIBUTYRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glycerol tributanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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